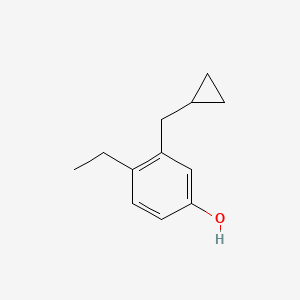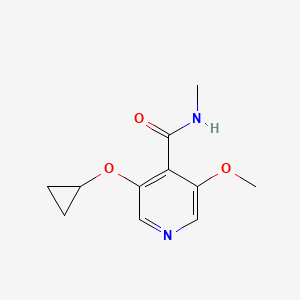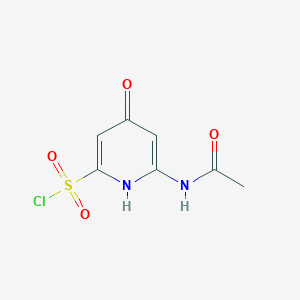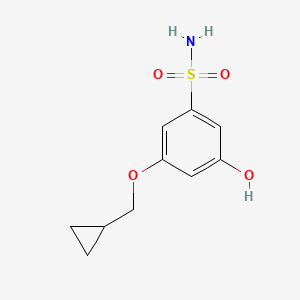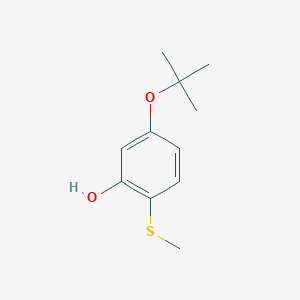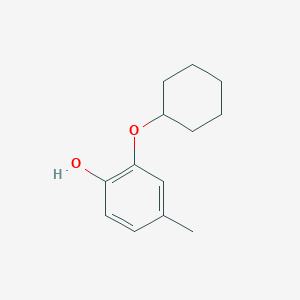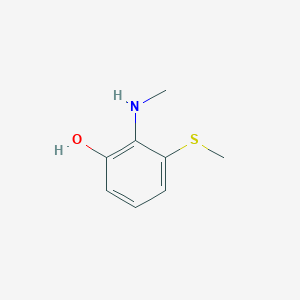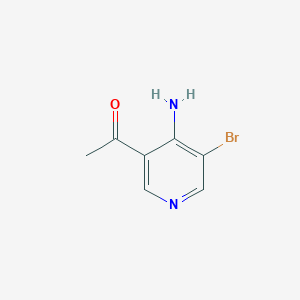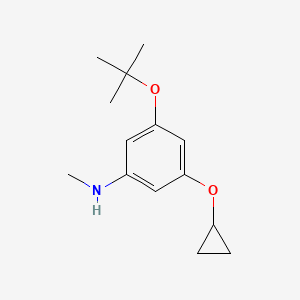
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to an aniline core, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-N-methylaniline involves several steps. One common method includes the reaction of 3-tert-butoxy-5-cyclopropoxybenzaldehyde with methylamine under specific conditions to form the desired aniline derivative. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the target compound .
Análisis De Reacciones Químicas
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and cyclopropoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence various biochemical processes.
Comparación Con Compuestos Similares
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline can be compared with similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylaniline: This compound has an additional methyl group on the nitrogen atom, which may alter its chemical and biological properties.
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide: This compound has a benzamide group instead of an aniline core, leading to different reactivity and applications.
The unique combination of tert-butoxy and cyclopropoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13-8-10(15-4)7-12(9-13)16-11-5-6-11/h7-9,11,15H,5-6H2,1-4H3 |
Clave InChI |
APMFGTJCJWGPMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


